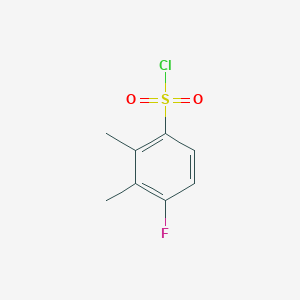

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

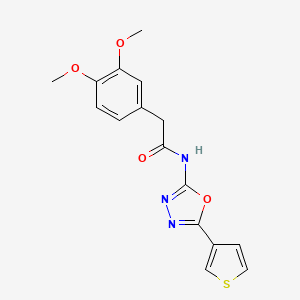

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride (DFSC) is a chemical compound that is widely used in scientific research for its unique properties. It is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. DFSC is a highly reactive compound that is known for its ability to modify proteins and peptides, making it an important tool in the field of biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride serves as a precursor in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds exhibit unique molecular-electronic structures and kinetics, offering insights into substitution reactions in aqueous solutions and their stereochemical characteristics. The research demonstrates their potential for further chemical modifications and applications in material science (Rublova et al., 2017).

Development of Fluorinated Compounds

The compound has also been involved in studies focusing on the efficient synthesis of fluorinated molecules. Specifically, fluoroalkylsulfonyl chlorides, including variants derived from this compound, have been used as sources of fluorinated radicals. These studies showcase the potential of such compounds in creating fluorinated derivatives, which are significant in various fields, including medicinal chemistry and material science (Tang & Dolbier, 2015).

Electrophilic Aromatic Substitution Reactions

Research into the reactivity of 4-fluorobenzenesulfonyl chloride derivatives, including those structurally related to this compound, highlights their use in electrophilic aromatic substitution reactions. Such studies contribute to the understanding of the electrostatic activation of SNAr-reactivity by sulfonylonio substituents, providing a pathway to synthesize pharmaceutically relevant substances under mild conditions (Weiss & Pühlhofer, 2001).

Catalysis and Synthesis of Complex Molecules

The compound's derivatives have been utilized in catalytic processes, leading to the discovery of novel synthesis methods for complex molecules. This includes the synthesis of platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonyl derivatives acted as catalysts or reagents in forming complexes with interesting structural and spectroscopic properties (Amim et al., 2008).

Propriétés

IUPAC Name |

4-fluoro-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXZWLCAAPJTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)

![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)

![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)

![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)